Brevinin-1-OR7 is a member of the brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of certain frog species. These peptides exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. Brevinin-1-OR7 has gained attention due to its potential therapeutic applications against various bacterial infections.
Brevinin-1-OR7 is sourced from the skin secretions of the frog species Hylarana ornatissima. The synthesis and characterization of this peptide have been facilitated by advancements in peptide chemistry and bioinformatics, allowing for detailed analysis of its structure and function.
Brevinin-1-OR7 is classified as an antimicrobial peptide (AMP). AMPs are short, positively charged peptides that play crucial roles in the innate immune response across various organisms. They are known for their ability to disrupt microbial membranes, making them potential candidates for developing new antibiotics.
The synthesis of Brevinin-1-OR7 typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The synthesis conditions, such as temperature, pH, and solvent composition, are optimized to ensure proper folding and activity of the peptide. The final product is lyophilized for storage and further analysis.
Brevinin-1-OR7 consists of a sequence of amino acids that contribute to its helical structure, which is essential for its biological activity. The secondary structure is typically characterized by a predominant alpha-helical conformation.
The molecular formula and mass of Brevinin-1-OR7 can be determined through techniques like mass spectrometry. For example, the molecular weight is approximately 2,200 Da. Structural analysis often employs circular dichroism spectroscopy to confirm the helical content and stability under various conditions .
Brevinin-1-OR7 primarily interacts with microbial membranes through electrostatic interactions due to its positive charge. This interaction leads to membrane disruption, resulting in cell lysis.
The mechanism involves:
The action mechanism of Brevinin-1-OR7 involves several steps:
Studies have shown that Brevinin-1-OR7 exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria . The minimum inhibitory concentration values indicate its potency in inhibiting bacterial growth.
Brevinin-1-OR7 is generally soluble in aqueous solutions at physiological pH but may exhibit varying stability under different ionic strengths and temperatures. Its solubility can be influenced by modifications such as C-terminal amidation.
The chemical properties include:
Brevinin-1-OR7 has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4